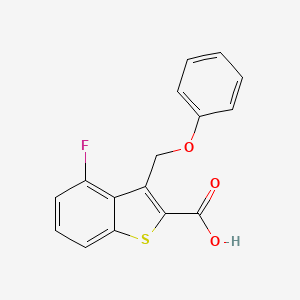![molecular formula C18H19NO3S B2790249 ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300826-05-5](/img/structure/B2790249.png)
ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . It has a carboxylate ester group (COOEt), an amide group (CONH), and a cyclopenta ring attached to the thiophene ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis for this compound isn’t available, thiophene derivatives are often synthesized using condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the reaction of sulfur with various carbon-based compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, thiophene derivatives are generally soluble in organic solvents but insoluble in water . The melting point, boiling point, and other properties would depend on the specific arrangement of atoms in the compound.Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives like ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE are pivotal in the development of organic semiconductors . These compounds are used to create materials with semiconducting properties that are suitable for use in organic field-effect transistors (OFETs). The thiophene ring’s ability to stabilize charge carriers makes it an excellent choice for creating high-performance semiconductors .
Corrosion Inhibitors
The industrial application of thiophene derivatives extends to their use as corrosion inhibitors . These compounds can form a protective layer on metals, preventing oxidative damage and prolonging the life of metal components in various environments .
Pharmacological Properties
Thiophene derivatives exhibit a broad spectrum of pharmacological activities. They have been studied for their potential as anticancer , anti-inflammatory , antimicrobial , and antihypertensive agents. The structural versatility of thiophene allows for the synthesis of compounds with targeted biological effects .
Dental Anesthetics
Some thiophene derivatives, such as articaine, which has a 2,3,4-trisubstituent thiophene framework, are used as dental anesthetics in Europe. They act as voltage-gated sodium channel blockers, providing effective pain relief during dental procedures .
Anticorrosion and Antioxidant Activities
Research has shown that certain thiophene derivatives can exhibit significant anticorrosion and antioxidant activities. These properties are particularly valuable in protecting materials from oxidative stress and chemical degradation, which is crucial in various industrial applications .
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by thiophene derivatives, this compound could potentially be used in the development of new pharmaceuticals or materials .
Propiedades
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-5-4-6-14(13)23-17(15)19-16(20)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOGNOYRELWJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2790166.png)
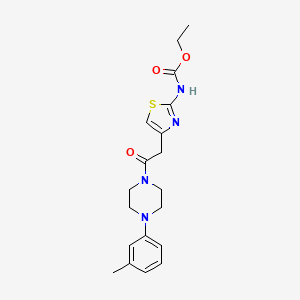
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2790170.png)
![2-(2-chloro-6-fluorophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2790172.png)
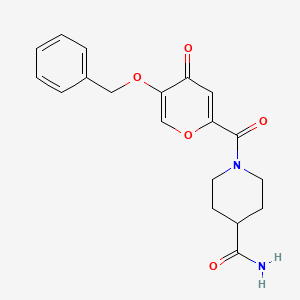
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2790175.png)
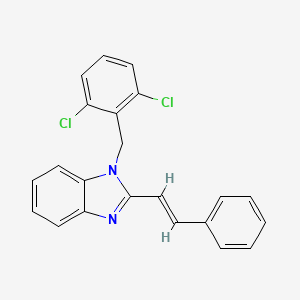
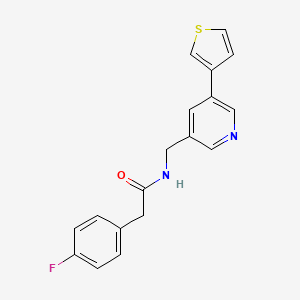
![3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2790178.png)
![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2790179.png)



